4-Bromo-2-(chloromethyl)pyridine
Overview
Description
4-Bromo-2-(chloromethyl)pyridine is an organic compound with the molecular formula C6H5BrClN. It is a white crystalline powder that is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane . This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-(chloromethyl)pyridine is the carbon-carbon bond formation in organic compounds . This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s role in this pathway can lead to a variety of downstream effects, including the synthesis of complex organic molecules .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules with potential applications in various fields such as pharmaceuticals, materials science, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods are available for the synthesis of 4-Bromo-2-(chloromethyl)pyridine:
Reaction of 2-bromopyridine with chloromethyl chloroformate: This reaction is carried out in the presence of copper chloride as a catalyst.
Reaction of 4-chloro-2-pyridinecarboxylic acid with tribromomethane: This reaction is performed at 0°C.
Reaction of 2-chloropyridine with bromomethane: This reaction occurs in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the above-mentioned synthetic routes. The reactions are optimized for yield and purity, and the product is often purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while Suzuki–Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-(chloromethyl)pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: This compound has a similar structure but with a methyl group instead of a chloromethyl group.
2-Bromo-6-chloromethylpyridine: This compound has a bromine atom at the 2-position and a chloromethyl group at the 6-position.
Uniqueness
4-Bromo-2-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-(chloromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-5-1-2-9-6(3-5)4-8/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTOQZAHQZOCKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693281 | |
Record name | 4-Bromo-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001463-32-6 | |
Record name | 4-Bromo-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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